
12-Methylhexatriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Methylhexatriacontane: is a long-chain hydrocarbon with the molecular formula C37H76 . It is a branched alkane, specifically a methyl-substituted hexatriacontane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. Alkanes are known for their stability and are commonly found in natural sources such as petroleum and natural gas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylhexatriacontane can be achieved through various organic synthesis methods. One common approach involves the Friedel-Crafts alkylation of a long-chain alkane with a methylating agent in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete alkylation.
Industrial Production Methods: Industrial production of this compound may involve the fractional distillation of crude oil, followed by hydrocracking and isomerization processes to obtain the desired branched alkane. These processes are conducted in large-scale refineries equipped with specialized reactors and separation units to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 12-Methylhexatriacontane can undergo various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), this compound can be oxidized to form carboxylic acids or ketones.
Reduction: Catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of a radical initiator.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Alkyl halides
Applications De Recherche Scientifique
Chemistry: 12-Methylhexatriacontane is used as a reference compound in gas chromatography for the analysis of complex hydrocarbon mixtures. Its well-defined structure and retention time make it an ideal standard for calibration purposes.
Biology: In biological research, this compound is studied for its role in the cuticular hydrocarbons of insects. These hydrocarbons are involved in communication, waterproofing, and protection against pathogens.
Medicine: While this compound itself is not commonly used in medicine, its derivatives and related compounds are investigated for their potential as drug delivery agents and in the formulation of pharmaceuticals.
Industry: In the industrial sector, this compound is used as a lubricant and in the production of specialty chemicals. Its stability and hydrophobic nature make it suitable for various applications, including coatings and sealants.
Mécanisme D'action
The mechanism of action of 12-Methylhexatriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it exhibits hydrophobic characteristics, making it effective in forming protective barriers and reducing friction. In biological systems, it may interact with lipid membranes, contributing to the structural integrity and function of cell surfaces.
Comparaison Avec Des Composés Similaires
- Hexatriacontane (C36H74)
- 11-Methylhexatriacontane (C37H76)
- 13-Methylhexatriacontane (C37H76)
Uniqueness: 12-Methylhexatriacontane is unique due to its specific methyl substitution at the 12th carbon position. This structural variation can influence its physical properties, such as melting point and solubility, compared to other similar long-chain hydrocarbons. The presence of the methyl group can also affect its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
97007-98-2 |
|---|---|
Formule moléculaire |
C37H76 |
Poids moléculaire |
521.0 g/mol |
Nom IUPAC |
12-methylhexatriacontane |
InChI |
InChI=1S/C37H76/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-37(3)35-33-31-29-27-13-11-9-7-5-2/h37H,4-36H2,1-3H3 |
Clé InChI |
WYEFHKSBGGIUIU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)
![N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine](/img/structure/B14327041.png)


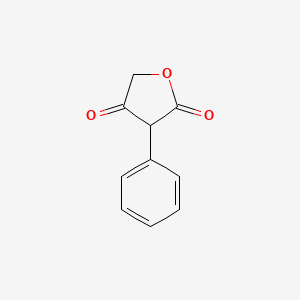
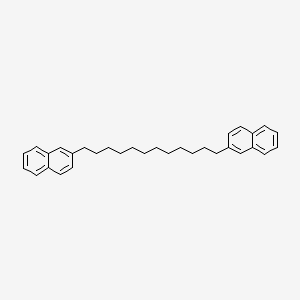
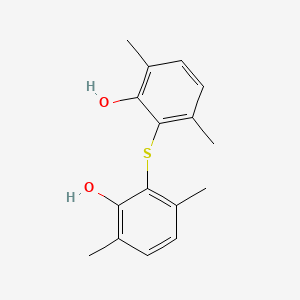
![1,1'-[Oxybis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14327083.png)
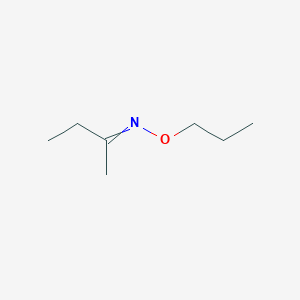
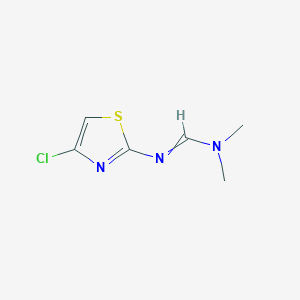
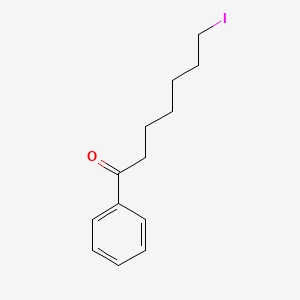
![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)
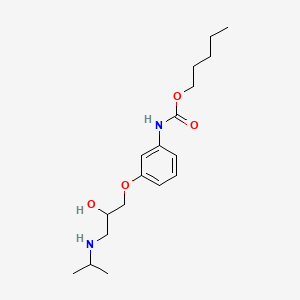
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)
